An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hexachloroosmate(IV)
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hexachloroosmate(IV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic compound of significant interest in synthetic chemistry, catalysis, and materials science.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Physical Properties
Ammonium hexachloroosmate(IV) is a crystalline solid with a distinct dark red appearance.[1] It is poorly soluble in cold water.[1] Key quantitative physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | (NH₄)₂[OsCl₆] | [1] |
| Molecular Weight | 439.01 g/mol | [1] |
| Appearance | Dark red crystals | [1] |
| Density | 2.93 g/cm³ | [1] |
| Melting Point | 170 °C (sublimes) | [1] |
| Solubility in Water | Poorly soluble | [1] |
| Crystal Structure | Cubic | [1] |
| Space Group | Fm3m | [1] |
| Cell Parameter (a) | 0.9729 nm | [1] |
| Formula Units per Cell (Z) | 4 | [1] |
Experimental Protocols for Physical Property Determination
Objective: To determine the melting point of Ammonium hexachloroosmate(IV), which sublimes at its melting temperature.
Methodology:
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A small, finely ground sample of Ammonium hexachloroosmate(IV) is placed in a capillary tube.
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The capillary tube is sealed to prevent the escape of vapor upon heating.
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The sealed capillary tube is placed in a melting point apparatus with a calibrated thermometer.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
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The temperature at which the solid begins to melt and the temperature at which it is completely molten are recorded as the melting point range. The sublimation point, where the solid turns to gas, may also be observed.
Objective: To quantitatively determine the solubility of Ammonium hexachloroosmate(IV) in water.
Methodology:
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An excess amount of Ammonium hexachloroosmate(IV) is added to a known volume of deionized water in a sealed container.
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The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
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The solution is allowed to stand for any undissolved solid to settle.
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A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.
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The solvent from the withdrawn sample is evaporated to dryness in a pre-weighed container.
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The mass of the dried residue (the dissolved Ammonium hexachloroosmate(IV)) is determined by weighing.
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The solubility is then calculated in grams per 100 mL of solvent.
Objective: To determine the crystal system, space group, and unit cell parameters of Ammonium hexachloroosmate(IV).
Methodology:
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A finely ground powder sample of Ammonium hexachloroosmate(IV) is prepared to ensure random orientation of the crystallites.
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The powder is mounted on a sample holder in a powder X-ray diffractometer.
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The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) over a range of 2θ angles.
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The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
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The resulting diffraction pattern, consisting of peaks at specific 2θ values, is analyzed.
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The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and space group by comparing the data with known crystallographic databases or by using indexing software.
Chemical Properties
Ammonium hexachloroosmate(IV) exhibits a range of chemical reactivity, primarily centered around the osmium(IV) core. It is stable in hydrochloric acid but is oxidized by nitric acid to form the volatile and highly toxic osmium tetroxide.[1]
Synthesis of Ammonium Hexachloroosmate(IV)
One common method for the synthesis of Ammonium hexachloroosmate(IV) involves the reduction of osmium tetroxide in the presence of ammonium and chloride ions.
Caption: Synthesis of Ammonium Hexachloroosmate(IV).
Objective: To synthesize Ammonium hexachloroosmate(IV) from osmium tetroxide.
Methodology:
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In a well-ventilated fume hood, a solution of osmium tetroxide in hydrochloric acid is prepared.
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A solution of iron(II) chloride in hydrochloric acid is added to the osmium tetroxide solution.
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An aqueous solution of ammonium chloride is then added to the reaction mixture.
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The mixture is stirred, leading to the reduction of Os(VIII) to Os(IV) and the precipitation of dark red crystals of Ammonium hexachloroosmate(IV).
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The precipitate is collected by filtration, washed with a small amount of cold water and then with ethanol (B145695), and dried under vacuum.
Key Chemical Reactions
Ammonium hexachloroosmate(IV) serves as a precursor for the synthesis of various osmium complexes. A notable reaction is its use in the preparation of dichlorotris(triphenylphosphine)osmium(II), a versatile catalyst and synthetic intermediate.
Caption: Synthesis of OsCl₂(PPh₃)₃.
Objective: To synthesize dichlorotris(triphenylphosphine)osmium(II) from Ammonium hexachloroosmate(IV).
Methodology:
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A solution of tert-butyl alcohol and deionized water is prepared and deoxygenated by several freeze-pump-thaw cycles.
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Ammonium hexachloroosmate(IV) and an excess of triphenylphosphine are added to the deoxygenated solvent.
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The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon) for several hours. During this time, the color of the suspension changes from red-white to deep green.
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The mixture is then filtered while hot to remove any insoluble byproducts.
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The filtrate is cooled to allow for the crystallization of the product.
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The resulting green crystals of dichlorotris(triphenylphosphine)osmium(II) are collected by filtration, washed with ethanol and ether, and dried under vacuum.[2]
Other notable reactions of Ammonium hexachloroosmate(IV) include:
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Reduction to metallic osmium: It can be reduced by hydrogen gas at elevated temperatures.
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Reaction with strong alkali: It reacts with strong bases to produce osmium oxydiammine dihydroxide.[1]
Safety and Handling
Ammonium hexachloroosmate(IV) is a hazardous substance and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation. Inhalation of the dust may cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
Ammonium hexachloroosmate(IV) is a valuable inorganic compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of other osmium complexes, particularly catalysts, underscores its importance in chemical research. The experimental protocols provided in this guide offer a foundation for the safe and effective handling and application of this compound in a laboratory setting.
